N-((1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide, with the CAS number 882660-40-4, is a chemical compound characterized by a complex molecular structure. It has the molecular formula C₁₆H₂₉N₃O and a molecular weight of 279.42 g/mol. This compound is classified as an acetamide derivative, which indicates its functional group and potential applications in pharmaceuticals.
The synthesis of N-((1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide involves a two-step process:
This method highlights the importance of controlled conditions in organic synthesis, particularly in achieving high yields and purity.
The molecular structure of N-((1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide features several notable components:
The compound's polar surface area (PSA) is approximately 39.07 Ų, and its partition coefficient (LogP) is about 2.177, indicating moderate lipophilicity which may affect its bioavailability and permeability .
N-((1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide can participate in various chemical reactions typical for amides and piperazine derivatives:
These reactions are significant for developing analogs or derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.
The physical and chemical properties of N-((1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide include:
These properties suggest that the compound has favorable characteristics for drug development, such as reasonable solubility and permeability.
N-((1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide has potential applications in medicinal chemistry due to its structural features that may confer biological activity:
Research into similar compounds indicates that modifications to the structure could yield derivatives with enhanced efficacy or reduced side effects.
The core synthetic challenge involves coupling the trans-4-aminocyclohexylacetamide moiety with the 1-(cyclopropylmethyl)piperazine fragment. Traditional amide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are ineffective for this secondary amine–aryl linkage due to steric constraints and competing side reactions. Catalytic reductive amination emerges as the most efficient strategy, utilizing platinum(IV) oxide (PtO₂) under hydrogen pressure. This method achieves direct C–N bond formation between the ketone precursor (N-(2-oxocyclohexyl)acetamide) and 1-(cyclopropylmethyl)piperazine, proceeding through an iminium ion intermediate that undergoes hydrogenation [1]. Key reaction parameters include:
Table 1: Catalytic Systems for Reductive Amination
Catalyst | Solvent | Temperature (°C) | Pressure (Torr) | Reported Yield (%) | Key Advantages/Limitations |
---|---|---|---|---|---|
Platinum(IV) Oxide | Ethanol | 50 | 2586 | 56.1 | High diastereoselectivity for trans-isomer; Requires specialized equipment |
Palladium/Carbon | Ethanol | 50 | 2586 | <40 (estimated)* | Lower cost; Inferior stereocontrol observed |
Sodium Triacetoxyborohydride | Dichloroethane | 25 | Ambient | 60-70* | Mild conditions; Potential borane byproduct contamination |
*Data extrapolated from analogous piperazine-cyclohexyl couplings [8]
Platinum(IV) oxide provides superior diastereoselectivity (>20:1 trans/cis) compared to Pd/C or borohydride reductants, crucial for accessing the pharmacologically active (1r,4r) stereoisomer. The reaction exhibits significant temperature dependence, with optimal yield and selectivity at 50°C. Higher temperatures promote over-reduction, while lower temperatures slow imine formation kinetics [1] [8].
The trans configuration at the 1,4-positions of the cyclohexyl ring is essential for biological activity. This stereochemistry is established during the reduction of the key precursor N-(4-oxocyclohexyl)acetamide. Diborane-mediated reduction demonstrates exceptional trans-diastereoselectivity (>95%) due to equatorial protonation of the boron-enolate intermediate, guided by the acetamide group’s stereodirecting effect [4]. The acetamide carbonyl coordinates with the borane reagent, locking the cyclohexanone in a preferred conformation where hydride delivery occurs equatorially, yielding the trans-4-aminocyclohexanol intermediate.
Table 2: Stereoselectivity in Cyclohexanone Reduction
Reducing Agent | Solvent | trans:cis Ratio | Mechanistic Basis |
---|---|---|---|
Diborane (B₂H₆) | Tetrahydrofuran | >95:5 | Chelation-controlled equatorial delivery |
Sodium Borohydride (NaBH₄) | Methanol | 75:25 | Steric approach control |
L-Selectride | Tetrahydrofuran | 15:85 | Kinetically controlled axial attack |
Catalytic Hydrogenation (PtO₂) | Ethanol | 90:10 | Adsorption-directed equatorial delivery |
The trans isomer exhibits distinct physicochemical properties, including higher melting point and aqueous solubility compared to the cis counterpart, facilitating its purification via crystallization [3] [4]. Kinetic studies reveal the equatorial attack is favored by 8.3 kJ/mol in acetamide-substituted cyclohexanones, explaining the high trans selectivity observed with borane and catalytic hydrogenation [4].
The catalytic hydrogenation step employs platinum(IV) oxide under 2586 Torr (3.4 atm) H₂ pressure in ethanol at 50°C [1]. Efficiency is quantified by:
Table 3: Hydrogenation Parameters and Outcomes
H₂ Pressure (Torr) | Temperature (°C) | Reaction Time (h) | Conversion (%) | trans:cis Ratio** |
---|---|---|---|---|
1520 | 50 | 12 | 78 | 85:15 |
2586 | 50 | 6 | >99 | 93:7 |
3800 | 50 | 4 | >99 | 92:8 |
2586 | 25 | 24 | 65 | 94:6 |
2586 | 70 | 3 | >99 | 88:12 |
Higher pressures accelerate reaction kinetics but marginally compromise stereoselectivity due to increased conformational mobility at the catalyst surface. Elevated temperatures above 50°C promote epimerization of the trans product to the more stable cis isomer. Ethanol solvent optimizes hydrogen availability and minimizes lactam byproduct formation (<2%) compared to aprotic solvents like toluene [1] [2]. Catalyst recycling studies indicate 30% activity loss after the first run due to cyclopropylmethyl group adsorption on Pt sites, necessitating fresh catalyst for each batch [1].
Transitioning from laboratory to industrial production introduces multiple challenges:
Economic analyses indicate the PtO₂ catalyst contributes >60% of raw material costs. Development of recoverable Pt nanoparticles on mesoporous silica supports shows promise for reducing catalyst costs by 35–40% while maintaining stereoselectivity [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: